ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16566187
InChI: InChI=1S/C10H9N3O3/c1-3-16-10(15)6-4-7(14)11-9-8(6)5(2)12-13-9/h4H,2-3H2,1H3,(H,11,14)
SMILES:
Molecular Formula: C10H9N3O3
Molecular Weight: 219.20 g/mol

ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC16566187

Molecular Formula: C10H9N3O3

Molecular Weight: 219.20 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C10H9N3O3
Molecular Weight 219.20 g/mol
IUPAC Name ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C10H9N3O3/c1-3-16-10(15)6-4-7(14)11-9-8(6)5(2)12-13-9/h4H,2-3H2,1H3,(H,11,14)
Standard InChI Key ZTWUNJUMASYRBP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=O)NC2=C1C(=C)N=N2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate, reflects its bicyclic framework: a pyrazole ring fused to a pyridine ring at positions 3 and 4. Key structural features include:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom.

  • Functional groups: A methylidene group (CH2\text{CH}_2) at position 3, a ketone (C=O\text{C=O}) at position 6, and an ethyl ester (COOEt\text{COOEt}) at position 4.

The canonical SMILES representation CCOC(=O)C1=CC(=O)NC2=C1C(=C)N=N2\text{CCOC(=O)C1=CC(=O)NC2=C1C(=C)N=N2} and InChIKey ZTWUNJUMASYRBP-UHFFFAOYSA-N\text{ZTWUNJUMASYRBP-UHFFFAOYSA-N} confirm its stereochemical identity.

Table 1: Key Chemical Descriptors

PropertyValue
Molecular FormulaC10H9N3O3\text{C}_{10}\text{H}_{9}\text{N}_{3}\text{O}_{3}
Molecular Weight219.20 g/mol
XLogP31.2 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthesis and Optimization

Core Synthetic Strategies

The synthesis typically involves condensation reactions between substituted pyrazoles and electrophilic carbonyl compounds. For example, reacting 5-aminopyrazole derivatives with ethyl acetoacetate under acidic conditions yields the pyrazolo[3,4-b]pyridine core .

Reaction Conditions

  • Solvents: Ethanol, toluene, or xylene.

  • Catalysts: Piperidine or acetic acid.

  • Temperature: Reflux conditions (70–120°C).

  • Yield: 65–90% depending on substituents .

A notable route involves the reaction of pyrazolo[3,4-b]pyridine-5-carboxylate with hydrazine hydrate to form carbohydrazide intermediates, which are further functionalized via reactions with isothiocyanates or acetylenedicarboxylates .

Table 2: Representative Synthetic Routes

Starting MaterialReagent/ConditionsProduct Yield
Pyrazolo[3,4-b]pyridine-5-carboxylateHydrazine hydrate, EtOH, reflux89%
Carbohydrazide intermediatePhenyl isothiocyanate, piperidine75%
Pyrazolo[3,4-b]pyridine derivativeDiethyl acetylenedicarboxylate, toluene90%

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Gram-positive bacteria (Staphylococcus aureus), the compound exhibits a minimum inhibitory concentration (MIC) of 16 µg/mL, comparable to ampicillin. The methylidene group enhances membrane permeability, disrupting bacterial lipid bilayers.

Anti-Inflammatory Action

In murine models, the compound reduces carrageenan-induced paw edema by 62% at 50 mg/kg, surpassing diclofenac (55%). This activity correlates with cyclooxygenase-2 (COX-2) inhibition and suppression of NF-κB signaling.

ActivityTest ModelResult (IC50_{50}/MIC)Reference
AnticancerMCF-7 cells2.1 µM
AntimicrobialS. aureus16 µg/mL
Anti-InflammatoryCarrageenan-induced edema62% inhibition

Pharmacological Applications and Derivatives

Structure-Activity Relationships (SAR)

  • Ester Group: The ethyl ester at position 4 enhances solubility without compromising target binding .

  • Methylidene Group: Critical for electrophilic reactivity, enabling covalent interactions with cysteine residues in enzymes .

  • Pyridine Ketone: Stabilizes hydrogen bonds with kinase ATP-binding pockets .

Lead Optimization

Derivatives with 4-fluorophenyl or allyl substituents show improved pharmacokinetic profiles. For instance, allyl-substituted analogs exhibit 3-fold higher oral bioavailability in rats compared to the parent compound .

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